REACTION_SMILES
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[CH:16]([Cl:17])([Cl:18])[Cl:19].[OH2:20].[nH:1]1[c:2]([S:10][CH2:11][CH2:12][C:13](=[O:14])[OH:15])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[nH:1]1[c:2]2[c:3]([c:4]3[cH:5][cH:6][cH:7][cH:8][c:9]13)[C:13](=[O:15])[CH2:12][CH2:11][S:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCSc1cc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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O=C1CCSc2[nH]c3ccccc3c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |